1-(4-Bromo-3-nitrophenyl)butan-1-one
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Overview
Description
1-(4-Bromo-3-nitrophenyl)butan-1-one is an organic compound with the molecular formula C10H10BrNO3. It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a butanone moiety. This compound is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-nitrophenyl)butan-1-one typically involves the bromination and nitration of a phenyl ring followed by the attachment of a butanone group. One common method includes the following steps:
Nitration: The addition of a nitro group (NO2) to the brominated phenyl ring using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Attachment of Butanone Group: The final step involves the reaction of the brominated and nitrated phenyl ring with butanone under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3-nitrophenyl)butan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation Reactions: The butanone group can undergo oxidation to form carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of various substituted phenyl derivatives.
Reduction: Formation of 1-(4-Amino-3-nitrophenyl)butan-1-one.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
1-(4-Bromo-3-nitrophenyl)butan-1-one has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-nitrophenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-nitrobenzene: Similar structure but lacks the butanone group.
4-Bromo-3-nitroacetophenone: Similar structure with an acetophenone group instead of butanone.
4-Bromo-3-nitrophenylacetic acid: Contains a carboxylic acid group instead of butanone.
Uniqueness
1-(4-Bromo-3-nitrophenyl)butan-1-one is unique due to the presence of both bromine and nitro groups on the phenyl ring along with a butanone moiety.
Properties
IUPAC Name |
1-(4-bromo-3-nitrophenyl)butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-2-3-10(13)7-4-5-8(11)9(6-7)12(14)15/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIUVZZHUCKSJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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